Punicalagin

Descripción general

Descripción

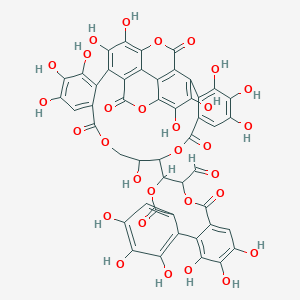

Punicalagin is an ellagitannin, a type of phenolic compound. It is found as alpha and beta isomers in pomegranates (Punica granatum), Terminalia catappa, Terminalia myriocarpa, and in Combretum molle, the velvet bushwillow, a plant species found in South Africa . It is a large molecule (ellagitannin) found in Pomegranates and Pomegranate Juice .

Synthesis Analysis

A novel method for the preparation of nanoparticles of Punicalagin using pomegranate (Punica granatum) has been described . In this study, nanoparticles of Punicalagin were synthesized, characterized using various techniques, and further evaluated for their antioxidant, antibacterial, and antiproliferative potential .

Molecular Structure Analysis

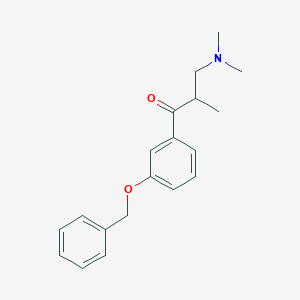

The chemical structure of punicalagin consists of gallagic acid and ellagic acid connected through a glucose molecule. It has two (α and β) isomeric forms that can be found in the pomegranate .

Chemical Reactions Analysis

Punicalagins are water-soluble and hydrolyze into smaller phenolic compounds, such as ellagic acid . The metabolism of punicalagin in the human body produces urolithins and ellagic acid .

Physical And Chemical Properties Analysis

Punicalagin is water-soluble . The total polyphenols, total flavonoids, total flavanols, punicalagin, and antioxidant activity declined in different organs over the course of pomegranate development .

Aplicaciones Científicas De Investigación

Neuroprotective Applications

Punicalagin has been identified as having significant neuroprotective properties. Research suggests that it can reduce neuroinflammation and improve learning and memory deficits in brain aging models. This is evidenced by a decline in microglial activation and astrocytosis . The compound’s antioxidant, anti-inflammatory, and anti-viral properties make it a promising candidate for developing treatments for neurological conditions like Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease .

Anti-Inflammatory and Chronic Disease Management

The compound plays a regulatory role in signaling pathways associated with inflammation and chronic diseases such as cancer, arthritis, diabetes, cardiovascular diseases, and neurodegenerative diseases . Punicalagin’s effects on NF-κB, MAPK, IL-6/JAK/STAT3, and PI3K/Akt/mTOR signaling pathways indicate its potential as a therapeutic compound in preventing and treating inflammation-associated chronic diseases .

Anticancer Properties

Studies have found that punicalagin can inhibit the proliferation of cancer cells, including prostate cancer, by inducing apoptosis and anti-angiogenesis . Its anti-proliferative and anti-cancer properties are being explored to develop more effective pharmacotherapeutic plans against various forms of cancer .

Oral Health Applications

Punicalagin has shown potential in oral health, particularly in inhibiting common oral bacteria and promoting osteogenic effects. This provides a theoretical basis for its clinical application in treating oral diseases and maintaining oral hygiene .

Antioxidant Effects

As a potent antioxidant, punicalagin can counteract oxidative stress, which is implicated in the aging process and various diseases. Its ability to scavenge free radicals makes it valuable in research aimed at understanding and mitigating oxidative damage in biological systems .

Herbal Medicine Integration

The traditional use of herbal drugs, including those containing punicalagin, is gaining wider acceptance in complementary and alternative medicine. The compound’s therapeutic efficacy with fewer side effects compared to synthetic compounds is of particular interest in the scientific assessment of plant-based drugs .

Mecanismo De Acción

Target of Action

Punicalagin, a known polyphenol, has been found to target a variety of cells and molecules. It has significant antioxidant, anti-inflammatory, anti-viral, anti-proliferative, and anti-cancer properties . It has been shown to target neurologic conditions like seizures, depression, stress, Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease . In addition, it has been found to target cells involved in atherosclerosis and diabetes mellitus . It has also shown affinity for the predicted druggable active site on the SARS-CoV-2 protein target .

Mode of Action

Punicalagin interacts with its targets in various ways. It has been found to reduce neuroinflammation and improve learning and memory deficits in the in-vivo D-galactose-induced brain aging model, as evidenced by the decline in microglial activation and astrocytosis . It enhances AMP-activated kinase (AMPK) and the mitochondrial Krebs cycle to exert neuroprotective action . In the context of bacterial infections, punicalagin has been found to disrupt the envelope integrity of bacteria, induce a decrease in intracellular ATP and pH, and damage the cytoplasmic membrane .

Biochemical Pathways

Punicalagin has been found to affect several biochemical pathways. It regulates signaling pathways in inflammation-associated chronic diseases, including NF-κB, MAPK, IL-6/JAK/STAT3, and PI3K/Akt/mTOR signaling pathways . It also enhances AMP-activated kinase (AMPK) and the mitochondrial Krebs cycle .

Pharmacokinetics

It is known that punicalagin is water-soluble and hydrolyzes into smaller phenolic compounds, such as ellagic acid . It has been found to inhibit Sortase A activity with a very low half maximal inhibitory concentration (IC 50) value of 4.23 μg/mL, and it is a reversible inhibitor of Sortase A .

Result of Action

The molecular and cellular effects of punicalagin’s action are diverse. It has been found to reduce neuroinflammation and improve learning and memory deficits . It also disrupts the envelope integrity of bacteria, induces a decrease in intracellular ATP and pH, and damages the cytoplasmic membrane . In addition, it has been found to have a significant hypoglycemic effect and a protective effect on diabetes mellitus .

Action Environment

The action, efficacy, and stability of punicalagin can be influenced by environmental factors. For example, it has been found to act as a concentration-dependent sensitizing agent for antimicrobials against Enterobacteriaceae . More research is needed to fully understand how environmental factors influence the action of punicalagin.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

Punicalagin may be a promising therapeutic compound in preventing and treating inflammation-associated chronic diseases, although further clinical studies are required . The scientific community should pay attention to these many neuroprotective pharmacodynamic activities of Punicalagin to create effective pharmacotherapeutic plans, as evidenced by mounting data in pre-clinical research investigations .

Propiedades

IUPAC Name |

(1R,35R,38R,55S)-6,7,8,11,12,23,24,27,28,29,37,43,44,45,48,49,50-heptadecahydroxy-2,14,21,33,36,39,54-heptaoxaundecacyclo[33.20.0.04,9.010,19.013,18.016,25.017,22.026,31.038,55.041,46.047,52]pentapentaconta-4,6,8,10,12,16,18,22,24,26,28,30,41,43,45,47,49,51-octadecaene-3,15,20,32,40,53-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H28O30/c49-10-1-6-17(31(59)27(10)55)19-23-21-22-24(47(70)76-38(21)35(63)33(19)61)20(34(62)36(64)39(22)75-46(23)69)18-9(4-13(52)28(56)32(18)60)43(66)74-37-14(5-72-42(6)65)73-48(71)41-40(37)77-44(67)7-2-11(50)25(53)29(57)15(7)16-8(45(68)78-41)3-12(51)26(54)30(16)58/h1-4,14,37,40-41,48-64,71H,5H2/t14-,37-,40+,41-,48?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVUMAFASBFUBG-UYMKNUMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C8C9=C7C(=O)OC2=C(C(=C(C3=C(C(=C(C=C3C(=O)O1)O)O)O)C(=C92)C(=O)O8)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]3[C@H](C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C8C9=C7C(=O)OC2=C(C(=C(C3=C(C(=C(C=C3C(=O)O1)O)O)O)C(=C92)C(=O)O8)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H28O30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1084.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In methanol, 5 mg/mL, clear | |

| Record name | Punicalagin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Polyphenol-rich dietary foodstuffs have attracted attention due to their cancer chemopreventive and chemotherapeutic properties. Ellagitannins (ETs) belong to the so-called hydrolysable tannins found in strawberries, raspberries, walnuts, pomegranate, oak-aged red wine, etc. Both ETs and their hydrolysis product, ellagic acid (EA), have been reported to induce apoptosis in tumour cells. Ellagitannins are not absorbed in vivo but reach the colon and release EA that is metabolised by the human microflora. Our aim was to investigate the effect of a dietary ET [pomegranate punicalagin (PUNI)] and EA on human colon cancer Caco-2 and colon normal CCD-112CoN cells. Both PUNI and EA provoked the same effects on Caco-2 cells: down-regulation of cyclins A and B1 and upregulation of cyclin E, cell-cycle arrest in S phase, induction of apoptosis via intrinsic pathway (FAS-independent, caspase 8-independent) through bcl-XL down-regulation with mitochondrial release of cytochrome c into the cytosol, activation of initiator caspase 9 and effector caspase 3. Neither EA nor PUNI induced apoptosis in normal colon CCD-112CoN cells (no chromatin condensation and no activation of caspases 3 and 9 were detected). In the case of Caco-2 cells, no specific effect can be attributed to PUNI since it was hydrolysed in the medium to yield EA, which entered into the cells and was metabolised to produce dimethyl-EA derivatives. Our study suggests that the anticarcinogenic effect of dietary ETs could be mainly due to their hydrolysis product, EA, which induced apoptosis via mitochondrial pathway in colon cancer Caco-2 cells but not in normal colon cells., Terminalia catappa and its major tannin component, punicalagin, have been characterized to possess antioxidative and anti-genotoxic activities. However, their effects on reactive oxygen species (ROS) mediated carcinogenesis are still unclear. In the present study, H-ras-transformed NIH3T3 cells were used to evaluate the chemopreventive effect of T. catappa water extract (TCE) and punicalagin. In the cell proliferation assay, TCE and punicalagin suppressed the proliferation of H-ras-transformed NIH3T3 cells with a dose-dependent manner but only partially affected non-transformed NIH3T3 cells proliferation. The differential cytotoxicity of TCE/punicalagin on the H-ras-transformed and non-transformed NIH3T3 cells indicated the selectivity of TCE/punicalagin against H-ras induced transformation. TCE or punicalagin treatment reduced anchorage-independent growth that could be due to a cell cycle arrest at G0/G1 phase. The intracellular superoxide level, known to modulate downstream signaling of Ras protein, was decreased by punicalagin treatments. The levels of phosphorylated JNK-1 and p38 were also decreased with punicalagin treatments. Thus, the chemopreventive effect of punicalagin against H-ras induced transformation could result from inhibition of the intracellular redox status and JNK-1/p38 activation. | |

| Record name | Punicalagin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Punicalagin | |

Color/Form |

Yellow powder | |

CAS RN |

65995-63-3 | |

| Record name | Punicalagin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8106 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.